molecular formula C16H20N2O3 B2615983 N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide CAS No. 1385299-07-9

N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide

Katalognummer: B2615983
CAS-Nummer: 1385299-07-9
Molekulargewicht: 288.347
InChI-Schlüssel: NXWGDPMZYQVOMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Cyanooxan-4-yl)-2-(3-methylphenoxy)propanamide is a chemical compound of significant interest in scientific research and development. This synthetic molecule features a propanamide core that is substituted with a 3-methylphenoxy group and a 4-cyano-tetrahydropyran (oxane) ring. The presence of the cyano group on the tetrahydropyran ring is a key structural motif often incorporated to modulate the compound's physicochemical properties, such as its polarity and metabolic stability, and can influence its binding affinity to biological targets . Compounds with structural similarities, particularly those containing the (phenoxy)propanamide scaffold, have demonstrated substantial research value across various biological fields. These analogs are frequently investigated as modulators of specific enzymes and receptors . For instance, some (aryloxyacetylamino)benzoic acid derivatives have been identified as potent inhibitors of metabolic enzymes like malate dehydrogenase (MDH), showcasing the potential of this chemical class in targeting cancer metabolism . Other propanamide derivatives have been characterized as Selective Androgen Receptor Modulators (SARMs), indicating the versatility of this scaffold in endocrinology and hormone-related research . The specific applications and mechanism of action for N-(4-Cyanooxan-4-yl)-2-(3-methylphenoxy)propanamide are a subject of ongoing investigation. Researchers are exploring its potential utility in various biochemical and pharmacological assays. This product is strictly labeled "For Research Use Only" and is not intended for human or animal diagnostic, therapeutic, or any other personal use.

Eigenschaften

IUPAC Name

N-(4-cyanooxan-4-yl)-2-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12-4-3-5-14(10-12)21-13(2)15(19)18-16(11-17)6-8-20-9-7-16/h3-5,10,13H,6-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWGDPMZYQVOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide is a compound with the molecular formula C16H20N2O3C_{16}H_{20}N_{2}O_{3} and a molecular weight of 288.347 g/mol. This compound has garnered interest in various biological research contexts due to its potential pharmacological properties. Below, we explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide can be attributed to its structural features, which may influence various biological pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting specific enzymes related to metabolic pathways. For instance, the presence of the cyano group may facilitate interactions with active sites of target enzymes.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound might exhibit similar properties.

Research Findings

Recent studies have focused on the compound's efficacy against certain biological targets. For example:

  • Antifungal Activity : Research indicates that compounds in the same class as N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide may inhibit fungal growth by targeting succinate dehydrogenase (SDH), an essential enzyme in cellular respiration .
  • Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory responses .

Case Study 1: Antifungal Efficacy

A study evaluated various propanamide derivatives for their antifungal activities against several phytopathogenic fungi. The results indicated that specific structural modifications enhanced antifungal potency. For instance, compounds with a similar backbone to N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide exhibited significant inhibitory effects against Rhizoctonia solani, with EC50 values lower than those of standard antifungal agents .

Case Study 2: Inhibition of COX Enzymes

In another investigation, derivatives resembling N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide were tested for their ability to inhibit COX enzymes. Results showed competitive inhibition patterns, with some compounds achieving IC50 values comparable to established anti-inflammatory drugs like indomethacin and celecoxib .

Data Table

The following table summarizes key findings related to the biological activity of N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide and similar compounds:

Compound Activity Target EC50/IC50 Value
N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamideAntifungalRhizoctonia solaniTBD
Related Propanamide DerivativeAntifungalFusarium oxysporum0.034 mg/L
Naproxen-Sulfanilamide ConjugateAnti-inflammatoryCOX-1/COX-25.06 µM

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related propanamide derivatives, focusing on substituent variations, physicochemical properties, and implied pharmacological relevance.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Source/Application
Target Compound 4-Cyanooxan, 3-methylphenoxy C₁₆H₂₀N₂O₃ ~300.35* Research chemical
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide 4-Amino-2-methylphenyl, 3-methylphenoxy C₁₇H₂₀N₂O₂ 284.35 Santa Cruz Biotechnology
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide 4-Chloro-2-methylphenoxy, 3,4-dichlorophenyl C₁₆H₁₄Cl₃NO₂ 358.65 Antimicrobial research
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide 4-Cyanophenoxy, trifluoromethyl, cyano C₂₀H₁₇F₃N₂O₃ 390.36 Patent for solid forms

*Calculated based on formula C₁₆H₂₀N₂O₃.

Key Observations:
  • Lipophilicity: The target compound’s 4-cyanooxan group introduces moderate polarity compared to the dichlorophenyl groups in ’s analogs, which are highly lipophilic and may enhance membrane permeability but reduce aqueous solubility .
  • Electron-Withdrawing Groups: The cyano group in the target compound and ’s trifluoromethyl analog may stabilize the amide bond, increasing metabolic stability compared to amino-substituted derivatives (e.g., sc-329774) .

Pharmacological Implications

While explicit bioactivity data for the target compound are absent in the evidence, structural analogs provide clues:

  • Antimicrobial Potential: Dichlorophenyl-substituted propanamides () are associated with sulfonamide-like antibacterial activity, targeting enzymes like dihydropteroate synthase . The target compound’s cyanooxan group may shift activity toward eukaryotic targets.
  • Enzyme Inhibition : Hydroxamic acid derivatives () and sulfonamide-containing propanamides () suggest a role in metalloproteinase or protease inhibition, depending on substituent electronics .
  • Formulation Considerations : Patented solid forms of the compound highlight the importance of crystalline stability for drug development, a factor that may also apply to the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling the cyanooxane core with the phenoxypropanamide moiety. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI with DMAP catalysis in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Protection/deprotection strategies : For example, protecting the cyano group during acidic/basic conditions to prevent hydrolysis .
  • Monitoring : Thin-layer chromatography (TLC) and 1H NMR^1 \text{H NMR} spectroscopy for real-time reaction tracking .
    • Table 1 : Example reaction conditions for critical steps:
StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationHATU, DIPEA, DMF, 0°C → RT7598%
DeprotectionTFA/DCM (1:1), 2h9095%

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : 1H^1 \text{H}, 13C^13 \text{C}, and 2D NMR (COSY, HSQC) to resolve stereochemistry and confirm substituent positions .
  • X-ray crystallography : For absolute configuration determination; use SHELX-2018 for refinement .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against standards .
  • Stability studies :
  • Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) .
  • Monitor via LC-MS for decomposition products (e.g., hydrolysis of the cyano group) .

Advanced Research Questions

Q. What computational and experimental approaches are recommended to elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity for enzymes/receptors (e.g., kinases or GPCRs) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the 3-methylphenoxy group with halogenated or nitro-substituted aryl groups) to identify pharmacophores .
  • Cellular assays : Measure IC50_{50} values in cancer cell lines (e.g., MTT assay) and compare with control compounds .

Q. How can contradictory data in the literature regarding this compound’s biological activity be resolved?

  • Methodology :

  • Reproducibility studies : Standardize assay protocols (e.g., cell line provenance, serum-free conditions) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .
  • Dose-response validation : Confirm activity across a broader concentration range (e.g., 1 nM – 100 µM) .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodology :

  • Solubility enhancement : Co-solvent systems (PEG-400/water) or formulation as nanocrystals .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or reaction pathways?

  • Methodology :

  • Reaction parameter screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading) .
  • Byproduct identification : LC-MS or GC-MS to detect intermediates or side products .
  • Cross-lab validation : Collaborate with independent labs to replicate high-yield protocols .

Comparative Analysis of Structural Analogs

Table 2 : Key analogs and their distinguishing features:

CompoundStructural ModificationBiological Activity (vs. Parent Compound)Reference
N-(4-Methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamideMethoxyphenethyl group2-fold higher cytotoxicity in MCF-7 cells
N-[4-Cyano-3-(trifluoromethyl)phenyl] derivativeCF3_3 substitutionEnhanced metabolic stability (t1/2_{1/2} = 8h vs. 2h)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.